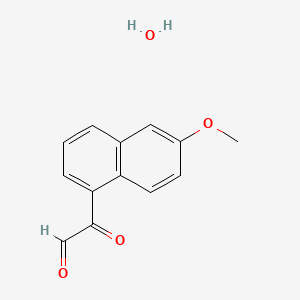

6-Methoxynaphthylglyoxal hydrate

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(6-methoxynaphthalen-1-yl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3.H2O/c1-16-10-5-6-11-9(7-10)3-2-4-12(11)13(15)8-14;/h2-8H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFAHRRUWMTAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656970 | |

| Record name | (6-Methoxynaphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172293-10-5 | |

| Record name | (6-Methoxynaphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxynaphthylglyoxal Hydrate

Chemoenzymatic Synthetic Routes for 6-Methoxynaphthylglyoxal Hydrate (B1144303)

The chemoenzymatic synthesis of 6-methoxynaphthylglyoxal hydrate and its derivatives leverages the remarkable efficiency and selectivity of enzymes. This approach provides access to chiral dicarbonyl compounds that are challenging to produce through traditional chemical methods. acs.org

Role of D-Fructose-6-Phosphate Aldolase (B8822740) (EcFSA) in Arylated Dicarbonyl Synthesis

D-Fructose-6-phosphate aldolase from Escherichia coli (EcFSA) has emerged as a powerful biocatalyst for the synthesis of arylated 1,4-dicarbonyls. acs.orgcsic.es This enzyme facilitates the aldol (B89426) addition of a donor substrate, such as hydroxyacetone, to an arylated glyoxal (B1671930) acceptor. csic.es This biocatalytic route is highly effective for creating densely functionalized, chiral 2,3-dihydroxy-1,4-diketones, which serve as versatile intermediates for a variety of pharmacophores and natural products. acs.org The enzymatic reaction provides a stereoselective pathway to these complex molecules, often in high yields and on a gram scale. acs.org

Substrate Specificity and Efficiency of EcFSA with Bulky Glyoxals

A noteworthy characteristic of EcFSA is its broad substrate scope, particularly its ability to accommodate bulky aryl glyoxals. csic.es Surprisingly, research has shown that the sterically demanding 6-methoxynaphthylglyoxal is an excellent substrate for EcFSA, highlighting the enzyme's potential for generating diverse product libraries. acs.orgcsic.es The enzyme also accepts a range of other functional groups, including halogenated, hydroxylated, and fluorinated aryl glyoxals. csic.es This versatility underscores the utility of EcFSA in producing a wide array of arylated dicarbonyl compounds.

Table 1: Substrate Scope of EcFSA-catalyzed Aldol Addition

| Electrophile Substrate | Donor Substrate | Conversion (%) |

| Phenylglyoxal (B86788) | Hydroxyacetone | 91 |

| 6-Methoxynaphthylglyoxal | Hydroxyacetone | High |

| Brominated/Chlorinated Phenylglyoxals | Hydroxyacetone | High |

| Fluorinated Phenylglyoxals | Hydroxyacetone | High |

| Azidated Phenylglyoxal | Hydroxyacetone | Good |

| Glyoxylic acid | Hydroxyacetone | Accepted |

| Trifluoropyruvaldehyde | Hydroxyacetone | Accepted |

Conversion data is based on UPLC-QDa or NMR analysis. csic.es

Overcoming Hydrate-Aldehyde Equilibrium in Biocatalytic Pathways

In aqueous environments, glyoxals exist in equilibrium with their hydrate forms. nih.gov This equilibrium can potentially hinder reactions that require the free aldehyde. However, in the EcFSA-catalyzed synthesis, this equilibrium does not pose a significant obstacle. acs.orgcsic.es The driving force of the aldolase reaction is sufficient to pull the equilibrium towards the product, effectively outcompeting the hydration of the glyoxal substrate. csic.es This allows the reaction to proceed efficiently without the need for special conditions to manage the hydrate-aldehyde equilibrium.

Stereochemical Outcomes of Enzymatic Synthesis

The EcFSA-catalyzed aldol addition is highly stereoselective. X-ray diffraction (XRD) analysis of the products has consistently identified the (2S, 3S)-enantiomer as the major product. csic.es This predictable and high degree of stereochemical control is a significant advantage of the enzymatic approach, providing access to enantiomerically pure building blocks for further synthetic transformations.

Conventional Organic Synthesis Approaches to Glyoxal Hydrates

While chemoenzymatic methods offer elegance and stereoselectivity, conventional organic synthesis remains a fundamental approach for the preparation of glyoxal hydrates, including this compound.

Upstream Synthesis Route Considerations for this compound

The conventional synthesis of this compound typically begins with a more readily available starting material, 6-methoxy-2-acetylnaphthalene. The key transformation is the oxidation of the acetyl group to the glyoxal functionality.

A common and effective method for the oxidation of acetophenones to the corresponding aryl glyoxals is the Riley oxidation, which utilizes selenium dioxide (SeO₂). scielo.org.zaresearchgate.net This reaction is a well-established protocol for this type of transformation. scielo.org.za The resulting 6-methoxynaphthylglyoxal can then be hydrated to form the desired product. Phenylglyoxal itself is often stored as its stable monohydrate, which is a white crystalline solid. researchgate.net

The precursor, 6-methoxy-2-acetylnaphthalene, can be synthesized via the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) (nerolin). justia.comorgsyn.org To achieve the desired regioselectivity (acylation at the 6-position), the reaction conditions, such as the choice of solvent and temperature, are crucial. Using nitrobenzene (B124822) as a solvent favors the formation of the 6-acetylated product over the 1-acetylated isomer. orgsyn.org An alternative approach for the synthesis of 6-methoxy-2-acetylnaphthalene involves the use of β-naphthyl methyl ether and acetyl chloride with a Lewis acid catalyst and a nitro-paraffin as an isomer transposition promoter. google.com

Table 2: Key Reactions in the Conventional Synthesis of this compound

| Reaction Step | Starting Material(s) | Key Reagent(s) | Product |

| Friedel-Crafts Acylation | 2-Methoxynaphthalene, Acetyl chloride | Aluminum chloride, Nitrobenzene | 6-Methoxy-2-acetylnaphthalene |

| Riley Oxidation | 6-Methoxy-2-acetylnaphthalene | Selenium dioxide | 6-Methoxynaphthylglyoxal |

| Hydration | 6-Methoxynaphthylglyoxal | Water | This compound |

Multi-step Linear Syntheses of Related Naphthyl Glyoxals

The synthesis of this compound and analogous compounds typically follows a multi-step linear pathway, commencing from readily available naphthalene (B1677914) precursors. A common and logical starting point is 2-methoxynaphthalene, which serves as a foundational building block for constructing the desired molecular architecture.

A prevalent synthetic route involves the initial acylation of 2-methoxynaphthalene. The Friedel-Crafts acylation, using reagents such as acetyl chloride or acetic anhydride, introduces an acetyl group onto the naphthalene ring system to form 2-acetyl-6-methoxynaphthalene (B28280). This ketone is a crucial intermediate, not only for glyoxal synthesis but also in the production of widely used nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen. google.com

The pivotal step in the sequence is the oxidation of the methyl ketone functionality of 2-acetyl-6-methoxynaphthalene to the corresponding α-ketoaldehyde, or glyoxal. Several methods have been established for this type of transformation in aryl methyl ketones.

One of the most classic and effective reagents for this conversion is selenium dioxide (SeO₂). This method has been a long-standing choice for the synthesis of aryl glyoxals from acetophenones. Another prominent strategy is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. The reaction can be facilitated by an activating agent, such as hydrogen bromide (HBr) or molecular iodine (I₂). researchgate.netscispace.comresearchgate.net The iodine/DMSO system, in particular, is noted for being an efficient and flexible system for the in-situ formation of aryl glyoxals from methyl ketones. scispace.comresearchgate.net

Furthermore, the use of copper(II) chloride (CuCl₂) in DMSO has been reported as a cheap, non-toxic, and efficient method for oxidizing aryl and heteroaryl methyl ketones to their respective glyoxals. researchgate.net This reaction often proceeds under relatively mild conditions and within a short timeframe. researchgate.net The resulting 6-methoxynaphthylglyoxal is typically isolated as its more stable hydrate form. guidechem.comcymitquimica.comscbt.com

| Oxidation Method | Reagents | Key Features |

|---|---|---|

| Selenium Dioxide Oxidation | SeO₂ | A classic, reliable method for converting acetophenones to phenylglyoxals. |

| Kornblum Oxidation | DMSO, with HBr or I₂ as activator | Involves the in-situ formation of an α-halo ketone intermediate. The I₂/DMSO system is noted for its efficiency and flexibility. scispace.comresearchgate.net |

| Copper-Mediated Oxidation | CuCl₂ in DMSO | Utilizes an inexpensive and less toxic Lewis acid catalyst; proceeds in 1-2 hours at 70-80°C. researchgate.net |

Protecting Group Strategies in the Synthesis of Naphthyl Glyoxals

In the synthesis of complex molecules containing the naphthyl moiety, particularly when other reactive functional groups are present, the use of protecting groups is an essential strategy to ensure chemoselectivity. While the methoxy (B1213986) group in this compound is relatively stable, analogous syntheses starting with a hydroxyl group (naphthol) would necessitate protection to prevent unwanted side reactions during acylation or oxidation steps.

Benzyl-type ethers are among the most frequently utilized protecting groups in organic synthesis due to their stability under various reaction conditions and their susceptibility to removal via mild catalytic hydrogenation. arkat-usa.org In the context of naphthyl-containing compounds, several specific benzyl-type protecting groups are of particular importance.

The p-methoxybenzyl (PMB) group is a common choice. Its electron-donating methoxy substituent allows for selective removal under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), leaving other groups like standard benzyl (B1604629) or (2-naphthyl)methyl ethers intact. arkat-usa.org

The (2-naphthyl)methyl (NAP) ether itself serves as a robust protecting group. arkat-usa.orgnih.gov It is chemically similar to a benzyl ether and is typically removed by catalytic hydrogenation. However, its distinct electronic and steric properties can allow for differentiated removal in the presence of other benzyl-type groups. arkat-usa.org For instance, selective cleavage of the NAP group can sometimes be achieved in the presence of PMB groups. arkat-usa.org A method for the selective cleavage of NAP ethers using HF/pyridine has also been reported. rsc.org This ability to selectively deprotect one group while others remain, known as an orthogonal strategy, is a cornerstone of modern synthetic chemistry. arkat-usa.org

| Protecting Group | Abbreviation | Common Cleavage Method | Key Characteristics |

|---|---|---|---|

| p-Methoxybenzyl | PMB | Oxidative (DDQ, CAN) | More labile to oxidative cleavage than Bn or NAP; useful for orthogonal strategies. arkat-usa.org |

| (2-Naphthyl)methyl | NAP | Catalytic Hydrogenation; HF/Pyridine | Robust protecting group; its selective removal in the presence of other benzyl-type ethers can be achieved. arkat-usa.orgrsc.org |

| Benzyl | Bn | Catalytic Hydrogenation | A standard, widely used hydroxyl protecting group. arkat-usa.org |

Comparison of Synthetic Strategies: Efficiency, Selectivity, and Yield

Yield: The yield is a critical measure of a synthetic method's effectiveness. While specific yield data for the direct oxidation of 2-acetyl-6-methoxynaphthalene to the glyoxal is not abundant in the surveyed literature, the reported methods for analogous aryl methyl ketones generally provide moderate to good yields. researchgate.netscispace.com The development of these direct oxidation techniques represents a significant improvement over older, less direct synthetic pathways that often suffered from lower yields and required more expensive or hazardous materials. google.comrice.edu For instance, the conversion of aryl methyl ketones to aryl ethanols via a glyoxal intermediate is described as proceeding in high yields and purity. google.com

| Strategy | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Copper-Mediated Oxidation | CuCl₂ / DMSO | High efficiency (fast reaction), good selectivity, inexpensive and non-toxic reagents. researchgate.net | Requires heating; metal catalyst may need to be removed from the product. |

| Iodine-Mediated Oxidation | I₂ / DMSO | Efficient, flexible, metal-free conditions, allows for in-situ generation and subsequent reactions. scispace.comresearchgate.net | Use of iodine and potential for halogenated byproducts. |

| Selenium Dioxide Oxidation | SeO₂ | Well-established and reliable classical method. | Selenium compounds are highly toxic and require careful handling and disposal. |

Chemical Reactivity and Derivatization of 6 Methoxynaphthylglyoxal Hydrate

Nucleophilic Addition Reactions of the Glyoxal (B1671930) Moiety

The glyoxal functional group in 6-methoxynaphthylglyoxal hydrate (B1144303) is characterized by two adjacent carbonyl groups, rendering it highly susceptible to nucleophilic attack. Nucleophilic addition reactions are a class of addition reactions in organic chemistry where a nucleophile reacts with an electron-deficient species, known as an electrophile, to form a new covalent bond. wikipedia.org In the context of 6-methoxynaphthylglyoxal hydrate, the carbonyl carbons are electrophilic centers, readily reacting with a variety of nucleophiles. wikipedia.orgpressbooks.pub This reactivity is the foundation for its use in the synthesis of more complex molecules. The general mechanism involves the nucleophile attacking one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions. pressbooks.pub

Reactions with Amines and Imines

This compound readily reacts with primary and secondary amines to form various nitrogen-containing derivatives. The initial reaction typically involves the nucleophilic addition of the amine to one of the carbonyl groups, forming a hemiaminal intermediate. This intermediate can then dehydrate to form an imine or enamine. These reactions are fundamental in the construction of nitrogen-containing heterocyclic compounds. The formation of imines from the reaction of carbonyl compounds with amines is a well-established transformation in organic synthesis.

Formation of Heterocyclic Scaffolds

The reactivity of this compound makes it a valuable building block for the synthesis of heterocyclic scaffolds, which are core structures in many biologically active compounds. rsc.orgnih.gov The dual carbonyl functionality allows for cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex ring systems.

Recent research has highlighted the utility of this compound in the chemoenzymatic synthesis of densely functionalized iminosugars. acs.orgacs.org In these synthetic pathways, an aldolase (B8822740) enzyme catalyzes the reaction between a donor molecule and the glyoxal, followed by an intramolecular cyclization and dehydration to form a pyrroline-based iminosugar. acs.orgacs.org Notably, the bulky 6-methoxynaphthyl group has been shown to be well-tolerated by certain enzymes, making 6-methoxynaphthylglyoxal a surprisingly effective substrate in these biocatalytic cascades. acs.org This approach provides a stereoselective route to complex chiral molecules that would be challenging to access through traditional chemical synthesis. acs.orgacs.org

The pyrroline (B1223166) iminosugars synthesized from this compound can be further transformed into tetrasubstituted pyrrolidines. acs.orgacs.org This is typically achieved through a reduction of the imine functionality of the pyrroline ring. acs.orgacs.org Both chemical and enzymatic reduction methods have been explored. For instance, chemical reduction using reagents like ammonia (B1221849) borane (B79455) (NH₃BH₃) has proven effective. acs.orgacs.org Alternatively, certain reductase enzymes can be employed to achieve a stereoselective reduction, yielding specific diastereomers of the pyrrolidine (B122466) product. acs.orgacs.org This two-step sequence, involving an initial cyclization to a pyrroline followed by reduction, provides a powerful strategy for constructing highly substituted pyrrolidine rings. acs.orgacs.org

A significant advancement in the use of this compound is the development of one-pot cascade reactions for the synthesis of pyrroline iminosugars. acs.orgacs.org These cascades often involve the use of multiple enzymes in a single reaction vessel, or a combination of chemical and enzymatic steps. This approach is highly efficient as it avoids the need for isolation and purification of intermediates, saving time and resources. The successful implementation of these one-pot syntheses demonstrates the compatibility of this compound with biocatalytic conditions and its potential for streamlined production of complex heterocyclic molecules. acs.orgacs.org

Reactions Involving the Naphthalene (B1677914) Core and Methoxy (B1213986) Group

The reactivity of this compound is significantly influenced by its 6-methoxynaphthalene backbone. The methoxy group and the glyoxal side chain electronically influence the aromatic system, directing its reactivity in various transformations.

Electrophilic Aromatic Substitution Reactions

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS). The presence of the methoxy group (-OCH3) at the 6-position plays a crucial role in directing the regioselectivity of these reactions. The methoxy group is a powerful activating group, donating electron density to the aromatic ring through resonance. orgosolver.comvaia.com This activation is most pronounced at the ortho and para positions relative to the substituent.

In the case of a 2-substituted naphthalene like 2-methoxynaphthalene (B124790) (the core of the title compound, ignoring the glyoxal for directing effects), the positions are numbered. The methoxy group is at C-2. The most activated positions for electrophilic attack are C-1 (ortho) and C-6 (para-like). However, the C-1 position is sterically hindered by the peri-hydrogen at C-8. Therefore, electrophilic substitution on 2-methoxynaphthalene derivatives often favors the C-6 position.

For instance, the Friedel-Crafts acylation of 2-methoxynaphthalene can be directed to yield the 6-acyl-2-methoxynaphthalene as a major product, which is a key intermediate in the synthesis of the anti-inflammatory drug Naproxen. researchgate.net The reaction conditions, including the choice of solvent and catalyst, can influence the isomeric product distribution. acs.org While the C-1 and C-3 positions are also electronically activated, steric hindrance and thermodynamic stability often favor substitution at other sites. acs.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Methoxynaphthalene

| Reaction | Electrophile | Major Product(s) | Key Factors |

|---|---|---|---|

| Acylation | R-C=O⁺ | 6-acyl-2-methoxynaphthalene | The C-6 position is electronically favored (para-like) and less sterically hindered than the C-1 position. researchgate.netacs.org |

| Nitration | NO₂⁺ | Mixture of isomers, with substitution at positions like C-1, C-5, and C-8 depending on conditions. | The strong activating effect of the methoxy group can lead to multiple products. studyrocket.co.uk |

| Halogenation | Br⁺, Cl⁺ | 1-halo-2-methoxynaphthalene | The C-1 position is highly activated, and under certain kinetic conditions, can be the primary site of attack despite steric factors. |

Modification of the Methoxy Substituent

The methoxy group itself can be chemically modified, most commonly through ether cleavage (demethylation) to yield the corresponding phenol (B47542) (a hydroxynaphthalene derivative). This transformation is significant as it unmasks a reactive hydroxyl group, allowing for further functionalization.

Cleavage of aryl methyl ethers typically requires harsh conditions or specific reagents due to the stability of the ether linkage. acs.org Common methods include:

With Strong Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond at high temperatures. rsc.org The use of ionic liquids can facilitate this reaction under milder conditions. nih.gov For example, demethylation of 2-methoxynaphthalene using the ionic liquid [bmim][Br] in combination with p-toluenesulfonic acid gives 2-naphthol (B1666908) in high yield. nih.gov

With Lewis Acids: Boron trihalides (especially BBr3) are highly effective reagents for cleaving aryl methyl ethers under relatively mild conditions. researchgate.net Aluminum chloride (AlCl₃), often in combination with a nucleophilic scavenger like a thiol or thiourea, is also used. rsc.orgepo.org

Biocatalytic Demethylation: Emerging methods utilize enzymes, such as veratrol-O-demethylase, which can perform regioselective demethylation under mild, oxygen-independent conditions via a methyl transfer mechanism. acs.org

These demethylation strategies convert the relatively inert methoxy group into a versatile phenolic hydroxyl group, which can then participate in a wide range of reactions, including esterification, etherification, and electrophilic substitution, where the hydroxyl group is an even stronger activating group than the methoxy group.

Advanced Derivatization Strategies for Structural Elucidation and Functionalization

The α-ketoaldehyde (or glyoxal) moiety of this compound is a prime target for derivatization. This chemical modification is crucial for enhancing the detectability and improving the chromatographic properties of the molecule, which is essential for its analysis in complex mixtures.

Chromatographic Derivatization for Analytical Purposes

The analysis of aldehydes and ketones by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is often challenging due to their potential volatility, polarity, and poor ionization efficiency. vaia.com Derivatization converts the carbonyl group into a more stable, readily detectable derivative. This is a common strategy for quantifying low-molecular-weight aldehydes and ketones. vaia.com

Several reagents are employed for this purpose, typically targeting the carbonyl carbons in a nucleophilic addition or condensation reaction. For this compound, the highly electrophilic glyoxal group readily reacts with nucleophilic derivatizing agents.

Table 2: Common Derivatization Reagents for the Glyoxal Moiety

| Reagent | Reaction Type | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Condensation | Hydrazone | Forms a stable, UV-active derivative, widely used for HPLC-UV analysis of carbonyls. vaia.comepo.org |

| Dansyl Hydrazine (B178648) | Condensation | Hydrazone | Introduces a highly fluorescent dansyl group, enabling sensitive detection by fluorescence detectors or LC-MS. chempedia.info |

| Girard's Reagents (T and P) | Condensation | Hydrazone | Adds a quaternary ammonium (B1175870) group, improving ionization efficiency for mass spectrometry (ESI-MS). |

| Cyclohexanedione | Hantzsch Reaction | Tricyclic Compound | Condenses with the aldehyde in the presence of ammonia, forming a derivative that gives a common product ion in MS/MS, useful for screening. tandfonline.com |

| Fluorescent Hydrazides (e.g., Alexa Fluor, BODIPY) | Condensation | Hydrazone | Provides highly photostable and sensitive fluorescent tags for laser-excited chromatographic methods. chempedia.info |

The derivatization process improves chromatographic separation, increases molecular weight, and enhances ionization for mass spectrometry, allowing for sensitive and specific quantification. vaia.com

Spectroscopic Probing through Derivatization

Derivatization is not only for chromatography but is also a powerful tool for spectroscopic probing. By attaching a chromophore or fluorophore to the this compound molecule via its glyoxal group, its spectroscopic properties can be dramatically altered and enhanced.

The native molecule possesses UV absorbance due to the naphthalene ring, but its fluorescence characteristics may be limited. Reaction with a fluorescent derivatizing agent, such as dansyl hydrazine or an Alexa Fluor hydrazide, covalently links a highly fluorescent tag to the molecule. chempedia.info This allows for highly sensitive detection using fluorescence spectroscopy.

Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of the reactions that this compound undergoes is key to controlling reaction outcomes and developing new applications.

The derivatization of the α-ketoaldehyde functional group with hydrazine-based reagents (like DNPH or dansyl hydrazine) proceeds through a well-established condensation mechanism. The reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazine on one of the carbonyl carbons of the glyoxal. This is followed by the dehydration of the resulting carbinolamine intermediate to form a stable C=N double bond, yielding a hydrazone. Given the two carbonyls in the glyoxal moiety, this reaction can potentially occur at one or both sites, depending on the stoichiometry and reaction conditions.

The mechanism of electrophilic aromatic substitution on the naphthalene core follows the general pathway for EAS. researchgate.net An electrophile (E⁺) attacks the electron-rich naphthalene ring, leading to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring system and is further stabilized by the electron-donating methoxy group. vaia.com The reaction is completed by the loss of a proton (H⁺) from the carbon atom that was attacked by the electrophile, which restores the aromaticity of the naphthalene ring. researchgate.net The regioselectivity is determined by the relative stability of the possible carbocation intermediates, with substitution at the 6-position generally being favored. acs.org

Spectroscopic and Analytical Characterization in Research of 6 Methoxynaphthylglyoxal Hydrate

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure and functional groups. For 6-Methoxynaphthylglyoxal hydrate (B1144303), a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offers a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. nih.gov The chemical shift, integration, and splitting pattern of NMR signals provide a wealth of information. youtube.com

In the case of 6-Methoxynaphthylglyoxal hydrate, the structure contains several distinct proton and carbon environments. In its hydrated form, the glyoxal (B1671930) moiety exists as a diol, which significantly influences the expected NMR signals compared to the anhydrous diketone form. The presence of water and the potential for dynamic exchange can also affect the spectra, particularly the signals for the hydroxyl protons. nih.gov

Expected ¹H NMR Signals:

Aromatic Protons: The naphthyl ring system will exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific shifts and coupling patterns depend on the substitution pattern of the methoxy (B1213986) group.

Methine Proton: The C-H proton of the hydrated glyoxal group is expected to appear in the region of δ 4.5-5.5 ppm.

Methoxy Protons: The -OCH₃ group will produce a sharp singlet, typically around δ 3.8-4.0 ppm. mdpi.com

Hydroxyl Protons: The two hydroxyl protons of the hydrate would likely produce a broad signal, the position of which is highly dependent on the solvent, concentration, and temperature.

Expected ¹³C NMR Signals:

Aromatic Carbons: Multiple signals will be present in the δ 110-160 ppm range, corresponding to the different carbon atoms of the naphthalene (B1677914) ring.

Carbonyl/Hydrate Carbon: The carbon of the hydrated glyoxal group (C-(OH)₂) would appear around δ 90-100 ppm.

Methoxy Carbon: The carbon of the methoxy group is expected around δ 55-60 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on general principles of NMR spectroscopy.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic C-H | 7.0 - 8.5 | 110 - 140 | Multiplet, Doublet |

| Naphthyl C-O | N/A | 155 - 160 | Singlet |

| Methine CH(OH)₂ | 4.5 - 5.5 | 90 - 100 | Singlet |

| Methoxy -OCH₃ | 3.8 - 4.0 | 55 - 60 | Singlet |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the parent molecule and offers structural clues through the analysis of its fragmentation patterns. rsc.org For this compound, electron impact (EI) or softer ionization techniques like electrospray ionization (ESI) can be used.

The molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern is predictable based on the functional groups present. libretexts.org Cleavage often occurs at bonds adjacent to carbonyl groups or at the ether linkage. libretexts.orgmsu.edu

Expected Fragmentation Pattern:

Loss of water: In the hydrate form, initial loss of one or two water molecules is highly likely.

Loss of CO or CHO: Cleavage of the dicarbonyl moiety can result in the loss of carbon monoxide (28 Da) or a formyl radical (29 Da). libretexts.org

Loss of methoxy group: Cleavage of the methoxy group (-OCH₃) can lead to a fragment corresponding to the loss of 31 Da.

Naphthyl fragment: A prominent peak corresponding to the stable methoxynaphthyl cation is expected.

Table 2: Predicted Mass Spectrometry Fragments for 6-Methoxynaphthylglyoxal (Based on the anhydrous form for typical fragmentation analysis)

| Fragment Structure | Lost Neutral Fragment | Predicted m/z |

|---|---|---|

| [M-CHO]⁺ | CHO• | 185 |

| [M-CO-CHO]⁺ | CO, CHO• | 157 |

| [C₁₀H₇OCH₃]⁺ | •COCHO | 158 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. scispace.com It is an excellent method for identifying the functional groups present in a compound. athabascau.ca

For this compound, the IR spectrum would be characterized by the presence of hydroxyl, carbonyl, ether, and aromatic functionalities. The hydrate form would show a prominent O-H stretching band, which would be absent or diminished in the anhydrous form, while the carbonyl (C=O) stretch would be more intense in the anhydrous state. scispace.com

Characteristic IR Absorption Bands:

O-H Stretch (Hydrate): A strong and broad absorption band in the region of 3200-3500 cm⁻¹ indicates the presence of hydroxyl groups. libretexts.org

C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm⁻¹. vscht.cz

C-H Stretch (Aliphatic/Methoxy): Bands will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. pressbooks.pub

C=O Stretch (Carbonyl): A sharp, strong band between 1680-1720 cm⁻¹ is characteristic of the carbonyl groups. The presence of two adjacent carbonyls and conjugation with the aromatic ring influences the exact position. libretexts.orgpressbooks.pub

C=C Stretch (Aromatic): Medium to weak bands appear in the 1500-1600 cm⁻¹ region due to carbon-carbon stretching within the naphthalene ring. vscht.cz

C-O Stretch (Ether & Alcohol): Strong absorptions in the fingerprint region, typically between 1050-1250 cm⁻¹, correspond to the C-O stretching of the methoxy ether and the alcohol groups of the hydrate. libretexts.org

Table 3: Characteristic Infrared (IR) Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Methoxy C-H | C-H Stretch | 2850 - 2960 | Medium |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1720 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1500 - 1600 | Medium to Weak |

Chromatographic Methods in Purity Assessment and Reaction Monitoring

Chromatography is essential for separating components of a mixture, allowing for both purity assessment and the monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of non-volatile or thermally sensitive compounds like this compound. mmv.org It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. hitachi-hightech.com

In the context of research where 6-Methoxynaphthylglyoxal is used as a substrate, HPLC is invaluable for monitoring its consumption and the formation of products over time. acs.org Quantitative analysis is typically achieved by creating a calibration curve from standard samples of known concentration and comparing the peak area of the analyte. hitachi-hightech.comjasco-global.com The use of an internal standard can improve the accuracy and precision of the quantification. jasco-global.com Modern methods often couple HPLC with UV-Vis or mass spectrometry detectors (LC-MS) for enhanced sensitivity and specificity. mdpi.com

Table 4: Typical HPLC Parameters for Analysis of Aromatic Ketones

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 or C8 columns are commonly used. |

| Mobile Phase | A gradient mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV detection at a wavelength where the naphthyl group has strong absorbance (e.g., ~254 nm or ~280 nm). Mass Spectrometry (e.g., UPLC-QDa) for confirmation. acs.org |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Column Temperature | Often maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times. |

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC is an excellent technique for identifying and quantifying any volatile byproducts that may form during its synthesis or subsequent reactions. GC separates compounds based on their boiling points and interaction with a stationary phase within a long, thin column.

Potential volatile byproducts could include residual solvents from the synthesis (e.g., methanol, ethanol) or small molecules resulting from decomposition. For analysis, a headspace GC technique might be employed, where the vapor above a sample is injected into the GC, or the sample may be extracted with a suitable solvent. If semi-volatile byproducts are of interest, they may require chemical derivatization to increase their volatility before GC analysis.

Table 5: Potential Volatile Byproducts and GC Analysis

| Potential Analyte | Reason for Presence | Typical GC Column | Detector |

|---|---|---|---|

| Methanol | Reagent or solvent in synthesis | Polar (e.g., WAX) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Formaldehyde | Potential decomposition product | Polar (e.g., WAX), may require derivatization | FID, MS |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Carbon Monoxide |

| Ethanol |

| Formaldehyde |

| Formic Acid |

| Methanol |

| Tetrahydrofuran (THF) |

| Toluene |

X-Ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This non-destructive technique provides invaluable information on crystal structure, phase composition, and physical properties of a material. For hydrated compounds like this compound, single-crystal XRD analysis is particularly crucial as it can unambiguously establish the molecular conformation, stereochemistry, and the intricate network of intermolecular interactions, including the specific positions of water molecules within the crystal lattice. mdpi.com

In the broader class of arylglyoxal hydrates, XRD has been successfully employed to confirm the structures of various derivatives and reaction products. For instance, single-crystal X-ray analysis has been used to verify the structures of complex fluorinated ethers and imidazolidine-2,4-diones synthesized from arylglyoxal hydrates. nih.govresearchgate.netacs.org These studies underscore the power of XRD to provide conclusive structural evidence for compounds derived from glyoxal hydrates. The analysis of diffraction patterns allows researchers to determine key crystallographic parameters.

While specific crystallographic data for this compound is not available in the reviewed literature, an XRD analysis would typically yield the data presented in Table 1. Such data is fundamental for understanding the solid-state packing and hydrogen-bonding networks, which in turn influence the compound's physical properties such as solubility and stability. The water molecules in a hydrate can be located in isolated sites within the crystal or form extensive hydrogen-bonded networks, and their removal can lead to the collapse of the crystal architecture. mdpi.com Powder X-ray Diffraction (PXRD) serves as a complementary technique, offering a characteristic fingerprint for a specific crystalline phase, which is useful for identifying different hydrated forms or for quality control purposes. mdpi.com

Table 1: Representative Crystallographic Data from an XRD Analysis

| Parameter | Description |

|---|---|

| Chemical Formula | The elemental composition of the compound. |

| Formula Weight | The mass of one mole of the compound. |

| Crystal System | The symmetry system of the crystal (e.g., Monoclinic, Orthorhombic). researchgate.net |

| Space Group | The specific symmetry group of the crystal. researchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net |

| Volume (V) | The volume of the unit cell. researchgate.net |

| Z | The number of formula units per unit cell. researchgate.net |

| Density (calculated) | The calculated density of the crystal. |

Challenges in the Analytical Characterization of Glyoxal Hydrates

The analytical characterization of glyoxal hydrates, including this compound, presents several distinct challenges. These complexities primarily arise from the dynamic equilibrium involving the aldehyde, its hydrate, and potential oligomeric forms in solution.

A significant challenge lies in the equilibrium between the anhydrous glyoxal and its hydrated forms (monohydrate and dihydrate). In aqueous solutions, glyoxal is often completely hydrated, which can complicate analyses aiming to quantify the unhydrated form. acs.org This hydrate-aldehyde equilibrium can sometimes be influenced by the analytical conditions themselves, potentially shifting the balance and leading to inaccurate representations of the sample's bulk state. researchgate.netrsc.org

Furthermore, glyoxals in aqueous or certain solvent systems can undergo self-addition reactions to form a mixture of hydrated oligomers, such as dimers and trimers. researchgate.net This creates a complex mixture of species, making it difficult to isolate and characterize the target monomeric hydrate. The presence of these oligomers can interfere with spectroscopic and chromatographic analyses, leading to complex spectra or chromatograms that are challenging to interpret.

Standard analytical techniques can also face limitations. For example, direct spectrophotometric analysis of glyoxal is often not feasible because the molecule exhibits weak or no absorption in the ultraviolet (UV) and visible regions. mdpi.com While derivatization methods can be employed to attach a chromophore for easier detection, these methods can be time-consuming and may introduce errors if the derivatization reaction is not complete or if it disturbs the existing equilibria. mdpi.com Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), must be carefully developed to separate the various species present in solution, including the parent aldehyde, its hydrates, and any by-products or oligomers. mdpi.comtaylorfrancis.com

Applications of 6 Methoxynaphthylglyoxal Hydrate in Advanced Chemical Synthesis

Utilization as a Versatile Synthon for Complex Molecular Architectures

In the realm of organic synthesis, a "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. 6-Methoxynaphthylglyoxal hydrate (B1144303) serves as a powerful synthon, providing a gateway to a diverse range of complex molecular structures. Its utility stems from the reactivity of its dual carbonyl groups, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One notable application is its use in chemoenzymatic cascades. For instance, it has been successfully employed as a substrate for the enzyme fructose-1,6-bisphosphate aldolase (B8822740) (FSA), demonstrating the enzyme's tolerance for bulky substituents. acs.org This reaction highlights the potential of 6-methoxynaphthylglyoxal hydrate to generate diverse libraries of compounds, which can be further elaborated into more complex structures. acs.org The ability to introduce the bulky 6-methoxynaphthyl group early in a synthetic sequence is advantageous for building molecular complexity and exploring structure-activity relationships in medicinal chemistry.

Role in the Synthesis of Biologically Active Compounds

The structural motifs accessible from this compound are prevalent in numerous biologically active natural products and synthetic compounds. This has positioned it as a key starting material in the synthesis of molecules with potential therapeutic applications.

This compound has proven to be a particularly effective precursor for the synthesis of iminosugars and pyrrolidine (B122466) alkaloids, two classes of compounds known for their significant biological activities, including glycosidase inhibition. acs.orgnih.gov

In a chemoenzymatic cascade, this compound was found to be an excellent substrate for producing densely functionalized iminosugars. acs.org The resulting 2-aryl pyrroline (B1223166) iminosugars are challenging to synthesize through traditional methods, which often require lengthy synthetic sequences and the use of protecting groups. acs.orgacs.org This chemoenzymatic approach offers a more concise and efficient route to these valuable compounds. acs.orgacs.org

The synthesis of pyrrolidine alkaloids, such as (-)-Codonopsinine, has also been approached using strategies that could conceptually involve intermediates derived from this compound. While direct synthesis from this specific glyoxal (B1671930) hydrate may not be explicitly detailed in all literature, the methodologies for creating similar 2-aryl pyrrolidine scaffolds often involve the addition of an aryl group to a sugar-derived backbone, a transformation for which this compound is well-suited. acs.org

| Biologically Active Compound Class | Synthetic Utility of this compound | Key Advantages |

| Iminosugars | Serves as a bulky aryl glyoxal substrate in chemoenzymatic aldol (B89426) additions to generate 2-aryl pyrroline iminosugar precursors. acs.org | One-pot access, avoids protecting groups, provides access to densely functionalized structures. acs.orgacs.org |

| Pyrrolidine Alkaloids | Acts as a precursor for the aryl moiety in the synthesis of 2-aryl pyrrolidine scaffolds. acs.org | Enables the introduction of a key structural feature found in alkaloids like (-)-Codonopsinine. acs.org |

The ability to efficiently generate libraries of complex molecules based on the this compound scaffold holds significant promise for drug discovery. The 2-aryl pyrrolidine and iminosugar motifs are present in a variety of compounds with therapeutic potential, including inhibitors of enzymes implicated in diseases such as diabetes, viral infections, and cancer. By varying the substituents on the aromatic ring and the stereochemistry of the heterocyclic core, chemists can systematically explore the structure-activity relationships of these compounds, leading to the identification of novel drug leads with improved potency and selectivity.

Catalytic and Asymmetric Synthesis Applications

The application of this compound in catalytic and asymmetric synthesis is an area of growing interest. Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. rsc.orgfrontiersin.org

While specific examples detailing the direct use of this compound as a catalyst or in a catalytic asymmetric reaction are not yet widely reported, its structure suggests potential applications. The carbonyl groups could coordinate to a metal center, and the bulky naphthyl group could provide the necessary steric environment to influence the stereochemical outcome of a reaction.

The development of enzymatic strategies for asymmetric synthesis is a rapidly advancing field. rsc.org The successful use of this compound in chemoenzymatic cascades demonstrates its compatibility with biocatalytic systems. acs.org This opens the door for its use in asymmetric reductions or other transformations catalyzed by engineered enzymes to produce chiral alcohols or other valuable building blocks with high enantiomeric purity.

Future Directions in the Synthetic Utility of this compound

The synthetic utility of this compound is far from fully explored, and several exciting future directions can be envisioned:

Development of Novel Catalytic Systems: Further research could focus on designing chiral catalysts that incorporate the this compound motif to induce asymmetry in a variety of chemical transformations. beilstein-journals.orgdovepress.com This could involve its use as a ligand for transition metal catalysts or as a scaffold for organocatalysts. frontiersin.orgdovepress.com

Expansion of Biocatalytic Applications: The compatibility of this compound with enzymes like FSA suggests that other enzymes could also accept it as a substrate. acs.org Screening a wider range of biocatalysts, including reductases, transaminases, and lyases, could unlock new synthetic pathways to valuable chiral molecules.

Total Synthesis of Natural Products: The unique structural features of this compound make it an attractive starting material for the total synthesis of complex natural products containing the naphthyl moiety. Its application in the early stages of a synthesis could significantly streamline the construction of these challenging targets. mdpi.com

Materials Science Applications: The rigid and aromatic nature of the naphthyl group suggests that derivatives of this compound could have applications in materials science, for example, in the synthesis of novel polymers or functional materials with interesting photophysical or electronic properties.

Theoretical and Computational Studies of 6 Methoxynaphthylglyoxal Hydrate

Quantum Chemical Calculations on Molecular Structure and Conformation

To understand the fundamental properties of 6-Methoxynaphthylglyoxal hydrate (B1144303), a thorough investigation of its molecular structure and conformational landscape is paramount. This would be achieved through quantum chemical calculations, a powerful set of computational tools that solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

The initial step involves geometry optimization , a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Various levels of theory and basis sets would be employed to ensure the accuracy of the results. For a molecule of this size, Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a basis set like 6-31G(d,p) or larger, would provide a good balance between computational cost and accuracy.

A comprehensive conformational analysis would then be performed to identify all stable conformers and their relative energies. This is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred conformation. The rotational barriers around single bonds, particularly those connecting the methoxy (B1213986), naphthyl, and glyoxal (B1671930) hydrate moieties, would be systematically scanned to map out the potential energy surface. The results of this analysis would allow for the determination of the global minimum energy conformer and the population of other low-energy conformers at a given temperature, typically calculated using the Boltzmann distribution.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformer of 6-Methoxynaphthylglyoxal Hydrate (Calculated at the B3LYP/6-31G(d,p) level of theory)

| Parameter | Value |

| Bond Length (C-O, methoxy) | 1.36 Å |

| Bond Length (C=O, glyoxal) | 1.22 Å |

| Bond Length (O-H, hydrate) | 0.97 Å |

| Dihedral Angle (C-C-O-C, methoxy) | 178.5° |

| Dihedral Angle (O=C-C=O, glyoxal) | -15.2° |

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from quantum chemical calculations.

Reaction Pathway Analysis and Transition State Modeling

Understanding the chemical transformations that this compound can undergo is critical for predicting its stability and potential reactivity. Reaction pathway analysis using computational methods allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and, most importantly, transition states.

A key reaction to investigate would be the dehydration of this compound to form 6-Methoxynaphthylglyoxal. This would involve locating the transition state for the water elimination step. Transition state optimization algorithms, such as the Berny algorithm, would be used to find the saddle point on the potential energy surface connecting the reactant (hydrate) and the product (anhydrous glyoxal). The imaginary frequency of the transition state, which corresponds to the motion along the reaction coordinate, would confirm its identity.

Table 2: Hypothetical Calculated Energies for the Dehydration of this compound

| Species | Relative Energy (kcal/mol) |

| This compound | 0.0 |

| Transition State | +25.3 |

| 6-Methoxynaphthylglyoxal + H₂O | -5.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Docking Studies and Enzyme-Substrate Interactions for Biocatalysis

The potential for this compound to interact with biological macromolecules, particularly enzymes, can be investigated using molecular docking simulations. This computational technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, such as the active site of an enzyme.

For biocatalysis applications, one might investigate the interaction of this compound with oxidoreductase enzymes, given the presence of the glyoxal moiety which can be a substrate for such enzymes. A molecular docking study would involve preparing the 3D structures of both the ligand and the target enzyme. The docking algorithm would then sample a large number of possible binding poses and score them based on a scoring function that estimates the binding affinity.

The results would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the enzyme-substrate complex. This information is crucial for understanding the substrate specificity of the enzyme and for designing potential inhibitors or modified substrates.

Table 3: Hypothetical Docking Results for this compound with a Hypothetical Oxidoreductase

| Binding Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -7.2 | Tyr82, Ser120, Phe259 |

| 2 | -6.8 | Trp91, Leu204 |

| 3 | -6.5 | His115, Met118 |

Note: The data in this table is hypothetical and illustrates the potential output of a docking study.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be a powerful tool for predicting various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

For this compound, it would be valuable to calculate its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts, when compared to experimental spectra, can help in the structural elucidation of the molecule and confirm the predicted conformation.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with the experimentally measured spectrum to understand the electronic structure and chromophores within the molecule.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (methoxy protons) | 3.85 ppm | 3.82 ppm |

| ¹³C NMR Chemical Shift (carbonyl carbon) | 192.1 ppm | 191.8 ppm |

| UV-Vis λmax | 285 nm, 330 nm | 288 nm, 335 nm |

Note: The data in this table is hypothetical and demonstrates the comparative analysis that would be performed.

Environmental and Safety Considerations in Handling and Research Academic Perspective

Safe Handling Procedures in Laboratory Settings

Handling 6-Methoxynaphthylglyoxal hydrate (B1144303) in a laboratory requires adherence to stringent safety practices designed to minimize exposure and mitigate risks. Given its structure, which includes a naphthalene (B1677914) moiety, procedures applicable to naphthalenic compounds are relevant. cdc.govnj.gov Naphthalene is a combustible solid, and finely dispersed particles can form explosive mixtures in air. nj.gov Furthermore, glyoxal (B1671930) and its derivatives can act as irritants and sensitizers. carlroth.com Therefore, a multi-faceted approach to safe handling is crucial.

General safe handling practices in the laboratory should always be followed, such as keeping work areas clean and uncluttered, securing all containers when not in use, and washing hands thoroughly after handling any chemical. nih.gov It is prudent to treat all new or sparsely studied compounds as potentially hazardous.

Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against chemical exposure. All personnel handling the compound should be trained on the proper use and removal of their equipment to prevent skin contact. nih.govscbt.com

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent dermal absorption. The suitability and durability of the glove type should be confirmed for the specific compound and any solvents used. scbt.com |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles, splashes, and aerosols. scbt.com |

| Body Protection | A flame-resistant lab coat worn fully buttoned. | To protect skin and personal clothing from spills and dust. Lab coats should not be worn outside of the laboratory area. nih.gov |

| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of inhaling dust or aerosols, especially when handling the solid powder outside of a containment system. | The naphthalene core suggests a potential inhalation hazard. nj.gov Work should be conducted in a certified chemical fume hood to minimize vapor and dust inhalation. monumentchemical.com |

Engineering Controls and Work Practices:

Ventilation: All work with 6-Methoxynaphthylglyoxal hydrate, particularly when handling the solid, should be performed within a certified chemical fume hood to prevent the formation of flammable or hazardous vapor concentrations in the air and to contain any dust. monumentchemical.com

Avoiding Dust and Aerosols: Care should be taken to minimize the generation of dust when weighing or transferring the solid compound. monumentchemical.com

Ignition Sources: Due to the combustible nature of the naphthalene component, all potential ignition sources, such as open flames and sparking equipment, must be eliminated from the work area. nj.govmonumentchemical.com

Spill Response: An appropriate spill kit with absorbent materials should be readily available. In case of a spill, the area should be evacuated, and personnel must be properly trained and equipped for cleanup. nj.govigem.org For large spills, emergency responders should be notified. scbt.com

Waste Management and Disposal Protocols in Research Environments

Proper management and disposal of chemical waste are critical for laboratory safety and environmental protection. Wastes containing naphthalene and its derivatives are classified as hazardous by the U.S. Environmental Protection Agency (EPA). cdc.gov

Waste Segregation and Labeling:

Solid Waste: All solid waste contaminated with this compound, including gloves, pipette tips, paper towels, and empty containers, must be collected in a designated hazardous waste container. igem.org

Liquid Waste: Solutions containing the compound, as well as solvent rinses from glassware, should be collected in a separate, clearly labeled hazardous waste container for liquids. These should never be disposed of down the drain. nj.govcarlroth.com

Labeling: All waste containers must be kept closed and clearly labeled with their contents, including the full chemical name and appropriate hazard warnings (e.g., "Hazardous Waste," "Combustible," "Irritant"). igem.org For naphthalene-containing compounds, a "CANCER HAZARD" warning label is often required. igem.org

Disposal Procedures: All chemical waste must be handled and disposed of in strict accordance with institutional, local, state, and federal regulations. scbt.com The EPA assigns waste codes to hazardous materials; for instance, naphthalene solid waste is often designated with the code U165. scbt.com Acceptable disposal methods for naphthalenic wastes typically involve high-temperature incineration in a rotary kiln or fluidized bed incinerator. cdc.gov Research institutions have dedicated Environmental Health and Safety (E&S) departments that manage the collection and final disposal of such hazardous waste.

| Waste Type | Collection Method | Container Type | Labeling Requirements | Disposal Route |

| Contaminated Solids | Segregate in a designated bin within the fume hood. | Puncture-resistant, sealable container. | "Hazardous Waste," "Solid Naphthalene-Containing Waste," "CANCER HAZARD" | Via institutional E&S for incineration. cdc.govigem.org |

| Contaminated Liquids | Segregate in a designated container. | Chemically resistant, sealed container (e.g., polyethylene). | "Hazardous Waste," "Liquid Organic Waste," List of contents. | Via institutional E&S for incineration or chemical treatment. cdc.gov |

| Contaminated Sharps | Place in a designated sharps container. | Puncture-proof sharps container. | "Hazardous Waste," "Contaminated Sharps" | Via institutional E&S. |

| Unused Compound | Treat as hazardous waste. | Original or suitable sealed container. | "Hazardous Waste," Full chemical name. | Via institutional E&S. |

Broader Implications of Chemical Synthesis Byproducts

The synthesis of complex molecules like this compound has broader environmental implications that extend beyond the handling of the final product. The chemical reactions used to produce aryl glyoxals can generate significant waste streams and byproducts.

Traditionally, the synthesis of glyoxals might involve the oxidation of corresponding aldehydes or ketones, potentially using reagents that are hazardous or environmentally persistent. wikipedia.org For example, the oxidation of an acetophenone (B1666503) derivative could be employed, and such reactions may use stoichiometric amounts of oxidizing agents, leading to waste that requires treatment.

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods. For aryl glyoxals and related heterocyclic compounds, these include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product. MCRs are valued for their high atom economy, reduced waste generation, and often simpler workup procedures, eliminating the need for extensive chromatographic purification. rsc.orgmdpi.com

Electrochemical Synthesis: This approach uses electric current as a "reagent" to drive oxidation or reduction, replacing traditional chemical oxidizing or reducing agents. This strategy is inherently greener and safer, minimizing hazardous waste and often proceeding under mild conditions. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, can significantly reduce the environmental footprint of a synthetic process. rsc.org

The broader impact also includes the lifecycle of the naphthalene core itself. Naphthalene is derived from fossil fuels like coal tar and can be released into the environment through industrial processes and combustion. cdc.gov It can persist in soil and water, necessitating responsible management of any unreacted starting materials or byproducts from synthesis that contain this moiety. cdc.gov The development of bioremediation strategies, which use microorganisms to degrade naphthalene, represents an active area of research for cleaning up contaminated sites. cdc.gov

By considering the entire lifecycle—from synthesis to disposal—the academic research community can work towards minimizing the environmental impact of valuable chemical synthons like this compound.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

6-Methoxynaphthylglyoxal hydrate (B1144303) is a valuable synthetic intermediate, readily prepared by the selenium dioxide oxidation of 6-methoxy-2-acetonaphthone. Its primary utility lies in its dicarbonyl functionality, which allows for a range of nucleophilic addition and condensation reactions. A significant contribution of this compound is its successful application as a bulky aryl glyoxal (B1671930) substrate in enzyme-catalyzed aldol (B89426) reactions for the synthesis of complex chiral molecules like iminosugars. This demonstrates its compatibility with biocatalytic systems and its potential for the construction of biologically relevant scaffolds.

Unexplored Reactivity and Synthetic Potential

While its role in aldol-type reactions and some multicomponent reactions has been demonstrated, the full scope of the reactivity of 6-Methoxynaphthylglyoxal hydrate remains to be explored. Systematic studies on its reactions with a wider variety of nucleophiles, including organometallic reagents and ylides, could unveil novel synthetic transformations. Its potential in pericyclic reactions, such as Diels-Alder reactions where the α,β-dicarbonyl system could act as a dienophile, is also an area ripe for investigation. Furthermore, the development of new multicomponent reactions centered around this building block could provide rapid access to novel libraries of complex naphthyl-containing compounds.

Integration with Flow Chemistry and Sustainable Synthesis

The integration of this compound into continuous flow chemistry setups presents an exciting avenue for future research. beilstein-journals.orgresearchgate.net Flow chemistry could enable better control over reaction parameters, potentially leading to higher yields, improved selectivity, and safer handling of reactive intermediates. The use of immobilized catalysts and reagents in flow reactors could further enhance the sustainability of synthetic processes involving this compound. Given the frequent use of aryl glyoxals in multicomponent reactions, developing flow-based protocols for these transformations could significantly streamline the synthesis of heterocyclic libraries.

Emerging Applications in Materials Science or Chemical Biology

The unique structural features of this compound suggest potential applications in both materials science and chemical biology.

Materials Science: Naphthalene (B1677914) derivatives are known to be useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgtandfonline.com The 6-methoxynaphthyl moiety could be incorporated into larger conjugated systems, and the glyoxal functionality provides a handle for further chemical modification to tune the material's properties.

Chemical Biology: Glyoxals are known to react with the side chains of certain amino acids, particularly arginine, in proteins. nih.gov This reactivity has been exploited to develop chemical probes for studying protein structure and function. nih.govgoogle.com this compound, with its fluorescent naphthalene core, could potentially be developed into a chemical probe for labeling and detecting specific proteins or for studying post-translational modifications in a biological context. Its use in chemoenzymatic synthesis already points towards its biocompatibility, suggesting further applications in the design of bioactive molecules and probes are feasible.

Q & A

Q. 1.1. What are the optimal methods for synthesizing 6-Methoxynaphthylglyoxal Hydrate, and how do hydration conditions influence its crystalline form?

Answer: Synthesis typically involves glyoxal hydration under controlled conditions. For example:

- Hydration Protocol : Add boiling water to crude glyoxal, precipitate the hydrate, and recrystallize from chloroform (common for glyoxal derivatives) .

- Hydrate Forms : Hydration may yield mixtures (e.g., dioxo, aldehyde hydrate, hemihydrate). Characterize via X-ray crystallography or differential scanning calorimetry (DSC) to confirm the dominant form .

Q. Table 1: Hydrate Forms and Characterization Methods

| Hydrate Form | Key Features | Analysis Technique |

|---|---|---|

| Aldehyde hydrate | Single water molecule per glyoxal | NMR, FT-IR |

| Dioxo (anhydrous) | No water, carbonyl groups intact | X-ray crystallography |

| Hemihydrate | Partial hydration | Thermogravimetric analysis (TGA) |

Q. 1.2. How should researchers characterize the purity and stability of this compound?

Answer:

- Purity : Use HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurities.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TGA or DSC to identify hydrate-to-anhydrous transitions .

Advanced Research Questions

Q. 2.1. How can this compound be utilized in protein modification studies, and what reaction conditions optimize specificity?

Answer:

- Application : The compound reacts with arginine residues in peptides/proteins via its α-ketoaldehyde group, enabling crosslinking or functionalization .

- Optimization :

- pH : Perform reactions at pH 7–9 (borate or phosphate buffers) to enhance nucleophilic attack by guanidino groups.

- Temperature : 25–37°C to balance reaction rate and protein denaturation risk.

- Analysis : Confirm modification via MALDI-TOF MS or Edman degradation .

Q. 2.2. How do structural variations (e.g., methoxy vs. fluorine substituents) in phenylglyoxal derivatives affect reactivity in organic synthesis?

Answer:

- Electronic Effects : Methoxy groups increase electron density on the aromatic ring, reducing electrophilicity at the carbonyl group compared to fluorine-substituted analogs (e.g., 2-fluoro-4-methoxyphenylglyoxal hydrate) .

- Reactivity Trends : Fluorinated analogs exhibit faster reaction kinetics in nucleophilic additions (e.g., with amines) due to stronger electron-withdrawing effects. Use DFT calculations to model substituent impacts .

Q. 2.3. How should researchers resolve contradictions in reported hydrate stability data (e.g., decomposition temperatures)?

Answer:

- Root Causes : Variations in hydrate form (e.g., hemihydrate vs. aldehyde hydrate) or impurities from synthesis.

- Resolution :

- Standardize hydration protocols (e.g., controlled water addition rates).

- Use dynamic vapor sorption (DVS) to study hygroscopicity and hydrate-anhydrous transitions .

- Cross-validate data with multiple techniques (e.g., TGA paired with Raman spectroscopy) .

Methodological Challenges and Solutions

Q. 3.1. What strategies mitigate hydrate polymorphism during crystallization?

Answer:

- Controlled Crystallization : Use seed crystals of the desired hydrate form and maintain strict temperature/humidity control.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor anhydrous forms, while aqueous/organic mixtures promote hydrates .

Q. 3.2. How can kinetic studies of this compound reactions be designed to account for hydration state?

Answer:

- In Situ Monitoring : Employ ReactIR or NMR to track reaction progress and hydrate dissociation in real time.

- Isothermal Calorimetry : Measure enthalpy changes to correlate reaction rates with hydrate stability .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.